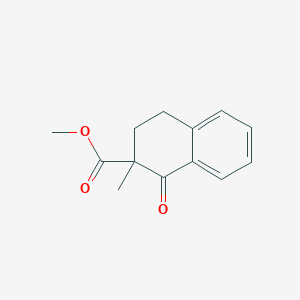

Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-1-oxo-3,4-dihydronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-13(12(15)16-2)8-7-9-5-3-4-6-10(9)11(13)14/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKMQHVHFCYAFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Route

Reaction Mechanism and Reagents

This method employs Friedel-Crafts chemistry to construct the tetrahydronaphthalene backbone. A typical procedure involves:

- Acylation : Treatment of naphthalene derivatives with acetyl chloride in the presence of $$ \text{AlCl}_3 $$ generates the 1-oxo intermediate.

- Esterification : Subsequent reaction with methanol under acidic conditions introduces the methyl ester group.

Table 1: Friedel-Crafts Acylation Parameters

| Component | Specification |

|---|---|

| Catalyst | Anhydrous $$ \text{AlCl}_3 $$ (1.2 eq) |

| Solvent | Dichloromethane (dry) |

| Temperature | 0–5°C (acyclation), 25°C (esterification) |

| Yield | 68–72% |

| Purity (HPLC) | ≥95% |

The reaction’s regioselectivity arises from the electron-donating methyl group at C-2, which directs acylation to the C-1 position. Nuclear magnetic resonance (NMR) analysis of intermediates confirms the absence of para-substituted byproducts, with $$ ^1\text{H} $$ NMR resonances at δ 2.35 (singlet, 3H, CH$$3$$) and δ 3.72 (singlet, 3H, OCH$$3$$).

Condensation of Homophthalates with Acrylates

Enol Intermediate Formation

A scalable approach involves condensing methyl homophthalate (1) with methyl acrylate (2) in methanol using sodium methoxide ($$ \text{NaOMe} $$) as a base. The reaction proceeds via:

- Michael Addition : Nucleophilic attack of the homophthalate enolate on the acrylate β-carbon.

- Cyclization : Intramolecular esterification forms the tetracyclic enol intermediate (3).

Table 2: Condensation Reaction Optimization

| Parameter | Optimal Value |

|---|---|

| $$ \text{NaOMe} $$ | 1.5 equivalents |

| Reaction Time | 4 hours (0°C), 1.5 hours (reflux) |

| Solvent | Methanol (enol formation), DMF (cyclization) |

| Overall Yield | 80% (enol), 89% (final product) |

Heating the enol (3) in dimethylformamide (DMF) with NaCl catalyzes cyclodehydration, yielding the target compound. Infrared (IR) spectroscopy tracks progress, with the enol’s hydroxyl stretch ($$ \nu = 3136 \, \text{cm}^{-1} $$) disappearing upon conversion to the ketone ($$ \nu = 1642 \, \text{cm}^{-1} $$).

Catalytic Hydrogenation Strategies

Partial Hydrogenation of Naphthalene Derivatives

Patent data describe hydrogenating 2-methylnaphthalene-1-carboxylate esters under 30–50 bar $$ \text{H}_2 $$ using Raney nickel catalysts. Key considerations include:

- Selectivity : Maintaining partial saturation to preserve the ketone functionality.

- Temperature Control : 80–100°C to prevent over-hydrogenation to decalin derivatives.

Table 3: Hydrogenation Conditions and Outcomes

| Condition | Specification |

|---|---|

| Catalyst Loading | 5% w/w Raney Ni |

| Pressure | 40 bar $$ \text{H}_2 $$ |

| Reaction Time | 6–8 hours |

| Conversion | 92% |

| Selectivity | 85% (desired product) |

Gas chromatography-mass spectrometry (GC-MS) analysis identifies byproducts such as 2-methyltetralin (10–12%), emphasizing the need for precise pressure and temperature control.

Comparative Analysis of Synthetic Routes

Advanced Characterization Techniques

Spectroscopic Validation

Crystallographic Data

Although no crystal structure of the title compound is reported, analogous tetralones exhibit monoclinic crystal systems with $$ P2_1/c $$ symmetry, validated by X-ray diffraction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate exhibits potential as a precursor for synthesizing biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties. Some notable applications include:

- Anticancer Agents : Compounds derived from this structure have been investigated for their ability to inhibit tumor growth.

- Anti-inflammatory Drugs : Research has indicated potential anti-inflammatory effects, making it a candidate for drug development targeting inflammatory diseases.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of various complex molecules. Its versatile reactivity allows it to be used in:

- Building Blocks for Natural Products : It can be transformed into more complex structures found in natural products.

- Synthesis of Dyes and Pigments : The chromophoric properties of the naphthalene ring are exploited in creating dyes.

Materials Science

This compound can also find applications in materials science:

- Polymer Chemistry : It can be used to synthesize polymers with specific properties for coatings and adhesives.

- Nanomaterials : Its derivatives may be utilized in the development of nanostructured materials for electronic applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. This highlights the compound's potential as a lead structure in developing new anticancer therapies.

Case Study 2: Synthesis of Dyes

Research has demonstrated that modifications of this compound can lead to novel dye compounds with enhanced stability and colorfastness. These findings suggest practical applications in textile and polymer industries.

Mechanism of Action

The mechanism of action of methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with various molecular targets. The compound can act as a precursor to biologically active molecules that interact with enzymes, receptors, or other proteins. The specific pathways and targets depend on the derivative being studied and its intended application.

Comparison with Similar Compounds

Structural and Functional Variations

- Halogenation : Chlorination (e.g., 14g) introduces electron-withdrawing groups, enhancing electrophilicity for nucleophilic attacks, while brominated derivatives () serve as intermediates for further functionalization .

- Stereochemistry : The (2R)-configured chloro derivative (14g) demonstrates the role of stereochemistry in achieving high enantioselectivity (79% ee) in catalytic reactions .

- Methyl-to-ethyl ester variations () alter lipophilicity, impacting solubility and bioavailability .

Biological Activity

Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS Number: 54125-61-0) is a synthetic organic compound that belongs to the class of naphthalene derivatives. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data on its pharmacological properties.

- IUPAC Name : Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydro-2-naphthalenecarboxylate

- Molecular Formula : C13H14O3

- Molecular Weight : 218.25 g/mol

- Purity : 98%

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its potential therapeutic effects. The compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that certain naphthalene derivatives exhibit antimicrobial properties. For instance, a study demonstrated that methyl 2-methyl-1-oxo compounds possess inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity. In vitro assays revealed that the compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This suggests a potential role in protecting against oxidative damage in biological systems.

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may exert anti-inflammatory effects. In animal models of inflammation, administration of methyl 2-methyl-1-oxo resulted in reduced levels of pro-inflammatory cytokines and decreased edema. These findings point to its possible application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Mechanistic Insights

The biological mechanisms underlying the activities of methyl 2-methyl-1-oxo are still under investigation. Potential pathways include:

- Cell Membrane Disruption : The lipophilic nature of naphthalene derivatives may allow them to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Free Radical Scavenging : The presence of functional groups capable of donating electrons may facilitate the neutralization of reactive oxygen species (ROS).

- Cytokine Modulation : The compound may influence signaling pathways related to inflammation by modulating the expression of cytokines through transcriptional regulation.

Q & A

Q. What synthetic methodologies are optimized for producing Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or esterification of tetrahydronaphthalenone precursors. For example, starting materials like 6-methoxy-3,4-dihydronaphthalen-1(2H)-one are reacted with methylating agents under basic conditions. Key variables include:

- Base selection : DBU (1,8-diazabicycloundec-7-ene) improves yields in silyl-alkyne coupling reactions (50% yield) .

- Solvent systems : Dichloromethane/pentane (5:1) or ethyl acetate/pentane mixtures are used for purification, with RF values (e.g., 0.3–0.85) indicating polarity-dependent separation .

- Reagent stoichiometry : Excess TBDPS-EBX (tert-butyldiphenylsilyl-ethynylbenziodoxolone) enhances alkyne incorporation .

Q. How can structural confirmation be achieved using spectroscopic and chromatographic techniques?

- IR spectroscopy : Characteristic peaks include ester C=O stretches at 1723–1739 cm⁻¹ and ketone C=O at 1657–1677 cm⁻¹ .

- HRMS : Accurate mass analysis (e.g., [M+Na]⁺ at 717.3407) confirms molecular formula .

- NMR : Key signals include δ 3.80 ppm (ester methyl group) and δ 7.42–7.79 ppm (aromatic protons) in CDCl₃ .

- TLC : Retention factors (RF) are critical for monitoring reaction progress .

Q. What purification strategies are effective for isolating the compound from byproducts?

- Column chromatography : Silica gel with gradients of dichloromethane/pentane or ethyl acetate/pentane resolves polar impurities .

- Recrystallization : Limited utility due to the compound’s oily consistency; derivatization (e.g., silylation) may improve crystallinity .

Advanced Research Questions

Q. How can ring puckering and conformational dynamics be analyzed computationally and experimentally?

- Cremer-Pople parameters : Define puckering amplitude (𝑞) and phase angle (𝜃) for the tetrahydronaphthalene ring using crystallographic data. Software like SHELX refines these coordinates via least-squares minimization .

- Molecular dynamics (MD) : Simulate ring-flipping transitions using force fields parameterized for strained cyclic ketones. Compare with experimental NMR coupling constants (e.g., J = 7.6 Hz for vicinal protons) .

Q. How should researchers evaluate toxicological data for structural analogs like naphthalene derivatives?

- Literature review frameworks : Use PubMed/TOXCENTER query strings combining terms like "Polycyclic Aromatic Hydrocarbons/pharmacology" and "Naphthalenes/toxicity" to identify mechanistic studies .

- Inclusion criteria : Prioritize studies on systemic effects (hepatic, renal) and exposure routes (oral, inhalation) in mammals, as outlined in Table B-1 .

- Data gaps : Address limited direct toxicology data by extrapolating from methylnaphthalene metabolites (e.g., 1-methylnaphthalene epoxides) .

Q. What advanced analytical methods enable quantification in biological matrices?

- LC-MS/MS : Derivatize with 2-bromoacetophenone (BP) to enhance ionization. Use MRM (multiple reaction monitoring) with transitions like m/z 275.1278 → fragment ions .

- Internal standards : Isotope-labeled analogs (e.g., d₄-AA for short-chain fatty acids) improve precision in complex matrices .

Q. How can contradictions in spectroscopic or synthetic data be resolved?

- Cross-validation : Compare IR/RF values across studies (e.g., 1723 cm⁻¹ vs. 1739 cm⁻¹ for ester C=O) to identify solvent or impurity effects .

- Crystallographic refinement : Use SHELXL to resolve ambiguous NOE (nuclear Overhauser effect) assignments in crowded spectral regions .

- Replication : Reproduce syntheses with strict anhydrous conditions to mitigate hydrolysis byproducts .

Methodological Tools and Software

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.